2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20462566
InChI: InChI=1S/C7H6ClN3/c1-5-4-6(8)11-7(10-5)2-3-9/h4H,2H2,1H3
SMILES:
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol

2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile

CAS No.:

Cat. No.: VC20462566

Molecular Formula: C7H6ClN3

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile -

Specification

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
IUPAC Name 2-(4-chloro-6-methylpyrimidin-2-yl)acetonitrile
Standard InChI InChI=1S/C7H6ClN3/c1-5-4-6(8)11-7(10-5)2-3-9/h4H,2H2,1H3
Standard InChI Key AFRGNRCEQXLCGU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)CC#N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile is a heterocyclic organic compound belonging to the pyrimidine family. Its IUPAC name derives from the substitution pattern on the pyrimidine ring: a chlorine atom at position 4, a methyl group at position 6, and an acetonitrile group at position 2. The molecular structure is defined by the following attributes :

PropertyValue
CAS Number63155-25-9
Molecular FormulaC7H6ClN3\text{C}_7\text{H}_6\text{ClN}_3
Molecular Weight167.59 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The absence of reported density, boiling point, and melting point values in the literature highlights gaps in the physicochemical characterization of this compound .

Synthesis and Manufacturing Approaches

General Synthesis Strategies

The synthesis of 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile likely involves functionalization of a preconstructed pyrimidine ring. A patent detailing the preparation of 2-(pyridin-4-yl)acetonitrile provides a potential blueprint . Key steps include:

  • Cyclization Reactions: Formation of the pyrimidine core via Pinner reactions or condensation of amidines with β-ketonitriles.

  • Chlorination: Introduction of the chlorine substituent using chlorinating agents such as phosphorus oxychloride (POCl3_3).

  • Acetonitrile Incorporation: Alkylation or cyanation at the 2-position of the pyrimidine ring.

For example, the synthesis of ethyl 2-cyano-2-(pyridin-4-yl)acetate involves heating reagents at 60–90°C for 120–180 minutes, followed by aqueous workup and ethyl acetate extraction . Adapting such methods could enable the production of 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile by substituting the pyridine precursor with a 4-chloro-6-methylpyrimidine derivative.

Optimization Challenges

Critical challenges in synthesizing this compound include:

  • Regioselectivity: Ensuring precise substitution at the 2-, 4-, and 6-positions of the pyrimidine ring.

  • Purification: Separating the target compound from byproducts, particularly if multiple chlorination or methylation steps are involved.

  • Yield Improvement: Maximizing productivity through catalyst selection or reaction condition tuning. For instance, the cited patent achieved yields of 78.2–89.8% for analogous compounds by optimizing reaction times and temperatures .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

Despite the lack of explicit data for 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile, related pyrimidine derivatives exhibit moderate thermal stability and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethyl acetate . The presence of the nitrile group likely enhances solubility in organic solvents while reducing hydrophilicity.

Reactivity Profile

The compound’s reactivity is influenced by three key functional groups:

  • Chloro Substituent: Susceptible to nucleophilic aromatic substitution, enabling further derivatization.

  • Methyl Group: Provides steric bulk and influences electron density on the pyrimidine ring.

  • Acetonitrile Moiety: Participates in cycloaddition reactions or serves as a precursor to carboxylic acids via hydrolysis.

Applications in Pharmaceutical and Material Sciences

Role as a Synthetic Intermediate

This compound may serve as a precursor to more complex molecules. For instance, the chloropyrimidine core can undergo cross-coupling reactions to introduce aryl or heteroaryl groups, while the nitrile functionality can be converted into amines, tetrazoles, or carboxylic acids. A recent study on 4-chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine highlights the pharmacological relevance of chloropyrimidine intermediates in medicinal chemistry.

Recent Advances and Future Directions

Innovations in Synthesis

Recent patents emphasize green chemistry approaches, such as solvent-free reactions or catalytic processes, to improve the sustainability of pyrimidine synthesis . Applying these methods to 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile could enhance yield and reduce waste.

Unexplored Biological Targets

The compound’s potential as a kinase inhibitor or antimicrobial agent remains untested. Computational modeling and high-throughput screening could identify novel biological targets, leveraging the pyrimidine scaffold’s versatility .

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